molecular formula C19H16F3N5O3 B2755172 2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine CAS No. 2380078-47-5

2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2755172
CAS No.: 2380078-47-5
M. Wt: 419.364
InChI Key: JJSRNXQRJYTQRO-UHFFFAOYSA-N
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Description

2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyridine ring, an oxazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the individual ring systems. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. The oxazole ring is often prepared via cyclization reactions involving nitriles and aldehydes. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives. Finally, the pyrimidine ring is typically synthesized through condensation reactions involving amidines and β-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine and pyrimidine rings, often using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide in anhydrous conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-1,2-oxazole: Shares the pyridine and oxazole rings but lacks the piperidine and pyrimidine rings.

    4-(Trifluoromethyl)pyrimidine: Contains the pyrimidine ring with a trifluoromethyl group but lacks the other ring systems.

Uniqueness

2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is unique due to its combination of multiple ring systems and functional groups, which confer specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O3/c20-19(21,22)16-3-7-24-18(25-16)29-13-4-8-27(9-5-13)17(28)14-10-15(30-26-14)12-2-1-6-23-11-12/h1-3,6-7,10-11,13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSRNXQRJYTQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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